molecular formula C12H19N B12107983 2-Methyl-N-(pentan-3-yl)aniline

2-Methyl-N-(pentan-3-yl)aniline

Cat. No.: B12107983
M. Wt: 177.29 g/mol
InChI Key: LVEJDKWRMAFXRX-UHFFFAOYSA-N
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Description

2-Methyl-N-(pentan-3-yl)aniline is an organic compound belonging to the class of substituted anilines It is characterized by the presence of a methyl group at the second position and a pentan-3-yl group attached to the nitrogen atom of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(pentan-3-yl)aniline typically involves the alkylation of 2-methylaniline with 3-pentyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as potassium hydroxide (KOH) at elevated temperatures (around 300°C) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(pentan-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroanilines, aminobenzenes, and various substituted aniline derivatives .

Scientific Research Applications

2-Methyl-N-(pentan-3-yl)aniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism by which 2-Methyl-N-(pentan-3-yl)aniline exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-(pentan-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2-methyl-N-pentan-3-ylaniline

InChI

InChI=1S/C12H19N/c1-4-11(5-2)13-12-9-7-6-8-10(12)3/h6-9,11,13H,4-5H2,1-3H3

InChI Key

LVEJDKWRMAFXRX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC=CC=C1C

Origin of Product

United States

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